1-(2-Methoxy-5-trifluoromethylphenyl)ethanone
Overview
Description
1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is a chemical compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a methoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone typically involves the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of boron tribromide in dichloromethane at low temperatures . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-(2-Methoxy-5-trifluoromethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methoxy-5-trifluoromethylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions .
Comparison with Similar Compounds
1-(2-Methoxy-5-trifluoromethylphenyl)ethanone can be compared with other similar compounds, such as:
- 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone
- 1-(4-Methoxy-3-trifluoromethylphenyl)ethanone
- 1-(2-Methoxyphenyl)ethanone
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring. The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJNPSGNLVIBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433137 | |
Record name | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503464-99-1 | |
Record name | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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